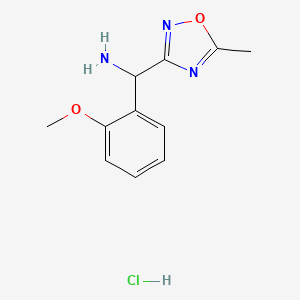

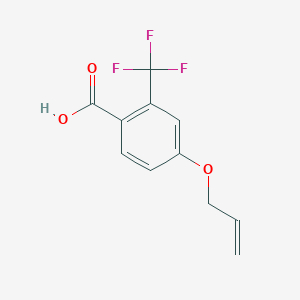

4-(Allyloxy)-2-(trifluoromethyl)benzoic acid

Descripción general

Descripción

The compound is a benzoic acid derivative with an allyloxy group and a trifluoromethyl group attached to the benzene ring . Benzoic acid derivatives are commonly used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a carboxylic acid group (-COOH), a trifluoromethyl group (-CF3), and an allyloxy group (-CH2-CH=CH2-O-) attached to it .Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been studied for their reactivity. They can be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and allyloxy groups. For example, trifluoromethylbenzoic acids are typically white powders or lumps, soluble in water, with a melting point between 218.0-225.0°C .Aplicaciones Científicas De Investigación

Molecular Structure and Mesophase Formation

A study on benzoic acid derivatives, including 4-allyloxybenzoic acid (ABA), highlighted the impact of fluorine atom introduction on the thermal stability of hydrogen-bonded dimers and their mesophase formation. The presence of lateral fluorine atoms was found to lower the thermal stability of these dimers, affecting mesophase formation. Specifically, fluorinated compounds showed distinct nematic properties upon cooling, which could be crucial for applications requiring controlled mesophase behavior (Wei, Guo, Wang, & Yang, 2013).

Synthesis of Liquid Crystalline Polysiloxanes

Research into the synthesis of new fluorinated monomers for the creation of side chain liquid crystalline polysiloxanes provides insights into material science applications. These monomers exhibit high smectogen properties and demonstrate the influence of the mesogenic core on transition temperatures and mesophase behavior, crucial for developing advanced materials with tailored properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Chiral Dendrimers and NMR Probing

The synthesis of second-generation trifluoromethyl-substituted chiral dendrimers reveals the potential of CF3 groups as sensitive NMR probes for studying 'remote' diastereotopicity. This research offers a pathway to exploring molecular structures and interactions in chiral molecules, aiding in the development of new materials and pharmaceuticals (Greiveldinger & Seebach, 1998).

Antithrombogenic Polymeric Systems

The development of new polyacrylic derivatives of Triflusal showcases applications in creating resorbable coatings for vascular grafts with antithrombogenic properties. This research indicates the potential for using such compounds in medical devices and implants, enhancing their compatibility and function (Rodríguez, Gallardo, Román, Rebuelta, Bermejo, Buján, Bellón, Honduvilla, & Escudero, 1999).

Azobenzene Compounds for Mesophase Study

The synthesis of azobenzene compounds with terminal vinyl groups, including those derived from 4-(allyloxy)phenyl, demonstrates the potential for creating materials with mesomorphic phases. Such compounds are valuable for studying phase transition behaviors and could be applied in the development of responsive materials and liquid crystal technologies (Sun, Xu, Zhang, & Wu, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

4-prop-2-enoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-5-17-7-3-4-8(10(15)16)9(6-7)11(12,13)14/h2-4,6H,1,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZURDAPQBVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)